molecular formula C8H11NO3S B140899 1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,ethylester(9CI) CAS No. 145627-51-6

1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,ethylester(9CI)

Cat. No.: B140899
CAS No.: 145627-51-6
M. Wt: 201.25 g/mol
InChI Key: QGMPHTWONCIJSF-UHFFFAOYSA-N
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Description

1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,ethylester(9CI) is a heterocyclic compound that features a unique structure combining an oxathiole ring with an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,ethylester(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For instance, the reaction of ethyl 2-chloroacetoacetate with thiourea under basic conditions can yield the desired oxathiole ring structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets required specifications.

Chemical Reactions Analysis

Types of Reactions

1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,ethylester(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,ethylester(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,ethylester(9CI) exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate: Similar in structure but with a methyl group instead of an ethyl group.

    Ethyl 2-methyl-5-oxo-1,3-oxathiole-4-carboxylate: Differing by the presence of a keto group instead of an imino group.

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

145627-51-6

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate

InChI

InChI=1S/C8H11NO3S/c1-4-11-7(10)6-5(2)12-8(9-3)13-6/h4H2,1-3H3

InChI Key

QGMPHTWONCIJSF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=NC)S1)C

Canonical SMILES

CCOC(=O)C1=C(OC(=NC)S1)C

Synonyms

1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,ethylester(9CI)

Origin of Product

United States

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